ethyl [(9-ethyl-9H-carbazol-3-yl)amino](oxo)acetate
Overview
Description
Ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of an ethyl group at the 9th position of the carbazole ring and an amino group at the 3rd position, linked to an oxoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate typically involves the following steps:
Starting Material: The synthesis begins with 9-ethyl-9H-carbazole.
Nitration: The carbazole undergoes nitration to introduce a nitro group at the 3rd position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as sodium sulfide.
Acylation: The amino group is acylated with ethyl oxoacetate under acidic conditions to form the final product
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or hydroxyl derivatives.
Reduction: Yields alcohols or amines.
Substitution: Forms various substituted carbazole derivatives
Scientific Research Applications
Ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate involves its interaction with molecular targets such as enzymes and receptors. For instance, in biological systems, it may act by binding to specific proteins, altering their function, and thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester: Similar in structure but with a tert-butyl ester group instead of an oxoacetate moiety.
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: Contains an isoxazole ring, differing in its heterocyclic structure.
Uniqueness
Ethyl (9-ethyl-9H-carbazol-3-yl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
IUPAC Name |
ethyl 2-[(9-ethylcarbazol-3-yl)amino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-20-15-8-6-5-7-13(15)14-11-12(9-10-16(14)20)19-17(21)18(22)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUURUHBDBTQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(=O)OCC)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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